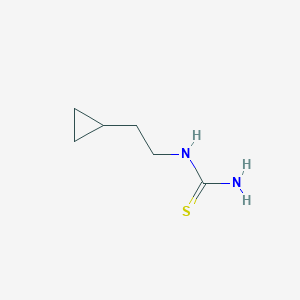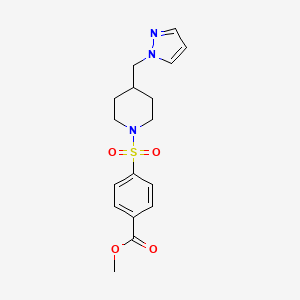![molecular formula C21H23N5O4S B2524581 N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1215813-60-7](/img/structure/B2524581.png)
N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a complex organic molecule that appears to be related to various heterocyclic compounds that have been synthesized and studied for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the triazolo[4,3-a]pyrimidine core, are reminiscent of the heterocyclic compounds discussed in the papers. These compounds are of interest due to their potential pharmacological properties, including antibacterial, antifungal, and cardiovascular effects.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic moieties. For example, the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives involves the reaction of an enaminone with different amino-substituted pyrimidines . Similarly, the synthesis of the compound of interest would likely involve the formation of the triazolo[4,3-a]pyrimidine core followed by subsequent functionalization with the appropriate substituents to introduce the dimethoxyphenyl and propyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the crystal structure of a thiadiazolo[2,3-a]pyrimidin derivative has been elucidated, providing insights into the three-dimensional arrangement of atoms and the overall geometry of the molecule . This information is crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, cyclizations, and coupling reactions. The reactivity of the compounds is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect the formation of the desired products and their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of multiple heteroatoms and aromatic systems can lead to a variety of interactions with solvents and other molecules, which can be exploited for their separation and purification. The herbicidal activity of a related compound suggests that these molecules can interact with biological systems in a specific manner, which is also influenced by their physical and chemical properties .
Relevant Case Studies
While the provided papers do not discuss case studies involving the exact compound of interest, they do provide insights into the biological activities of structurally related compounds. For instance, some of the newly synthesized compounds in paper exhibited moderate antibacterial and antifungal effects. Additionally, the cardiovascular effects of triazolo[1,5-a]pyrimidine derivatives have been studied in animal models, showing potential as new cardiovascular agents . These studies highlight the importance of the structural features of these compounds in their biological activities and the potential for further development as therapeutic agents.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-4-8-25-20(28)19-16(7-9-31-19)26-17(23-24-21(25)26)5-6-18(27)22-13-10-14(29-2)12-15(11-13)30-3/h7,9-12H,4-6,8H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSYTXZKZQMKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)
![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)
![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)


![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)

![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)